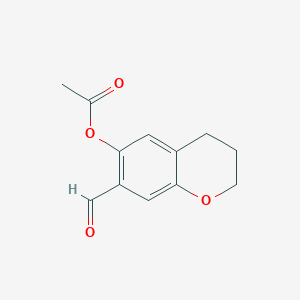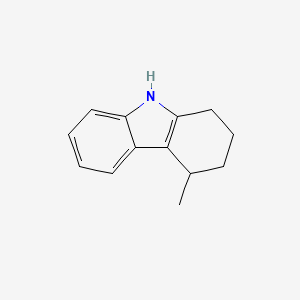
4-methyl-2,3,4,9-tetrahydro-1H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound with a molecular formula of C13H15N It is a derivative of tetrahydrocarbazole, which is a partially saturated form of carbazole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2,3,4,9-tetrahydro-1H-carbazole can be achieved through several methods. One common approach involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer indole synthesis method . This reaction typically requires acidic conditions and elevated temperatures to facilitate the formation of the tetrahydrocarbazole core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of carbazole derivatives. This process can be optimized for large-scale production by employing suitable catalysts and reaction conditions to ensure high yield and purity of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide, organic hydroperoxides, and selenium (IV) oxide. These reactions typically occur under mild conditions and can lead to the formation of carbazolones or other oxygenated derivatives.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydrocarbazoles, carbazolones, and other functionalized derivatives. These products can exhibit different chemical and biological properties, making them valuable for further research and applications .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-methyl-2,3,4,9-tetrahydro-1H-carbazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. Its effects may be mediated through binding to enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact pathways and targets involved .
Vergleich Mit ähnlichen Verbindungen
4-methyl-2,3,4,9-tetrahydro-1H-carbazole can be compared with other similar compounds such as:
1,2,3,4-tetrahydrocarbazole: A closely related compound with similar structural features but lacking the methyl group at the 4-position.
9-methyl-2,3,4,9-tetrahydro-1H-carbazole: Another derivative with a methyl group at a different position, leading to variations in reactivity and applications.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and potential for diverse applications.
Eigenschaften
Molekularformel |
C13H15N |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
4-methyl-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C13H15N/c1-9-5-4-8-12-13(9)10-6-2-3-7-11(10)14-12/h2-3,6-7,9,14H,4-5,8H2,1H3 |
InChI-Schlüssel |
CXYGSAKCLNDSEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC2=C1C3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Disodium;7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13871671.png)

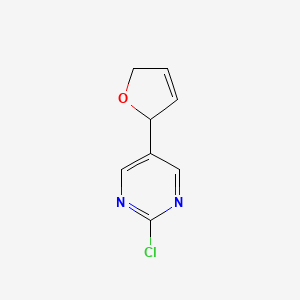

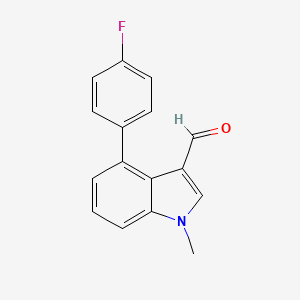

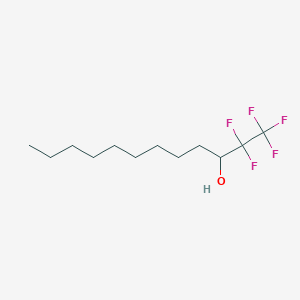
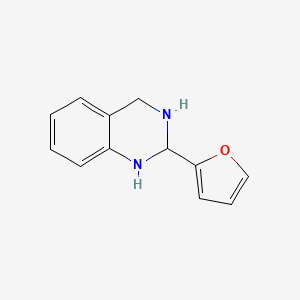
![1-bromo-3-(3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13871710.png)

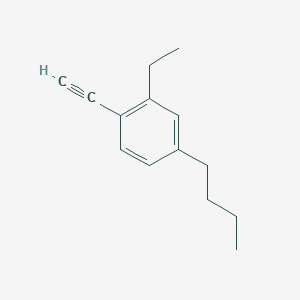
![[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-3-yl]methanol](/img/structure/B13871729.png)
